6-Bromo vs. 6-Unsubstituted: Impact on Computed Physicochemical Descriptors Relevant to CNS Drug-Likeness
Introduction of bromine at the chromanone 6-position alters key computed properties relative to the unsubstituted parent scaffold. For CAS 1291076-20-4 (6-Br), the computed topological polar surface area (TPSA) is 55.8 Ų, the consensus Log P (cLogP) is approximately 2.9, and the molecular weight (MW) is 382.25 g/mol, compared with the 6-H parent spiro[chromene-2,3'-pyrrolidine] core (MW = 187.24 g/mol, TPSA ≈ 29.5 Ų, cLogP ≈ 1.2 before Boc and bromine installation) [1][2]. The increase in MW and lipophilicity shifts the compound into a physicochemical space more aligned with CNS-targeted lead-like criteria (MW < 400, TPSA < 90 Ų, Log P 1–4), while the bromine atom contributes additional heavy-atom count (23 vs. ~13 in the parent core), a parameter correlated with increased target-contact surface area in protein-ligand complexes [3].
| Evidence Dimension | Computed physicochemical descriptors (MW, TPSA, cLogP, Heavy Atom Count) |
|---|---|
| Target Compound Data | MW = 382.25 g/mol; TPSA = 55.8 Ų; cLogP ≈ 2.9; Heavy Atom Count = 23 |
| Comparator Or Baseline | Unsubstituted spiro[chromene-2,3'-pyrrolidine] parent core (C12H13NO): MW = 187.24 g/mol; TPSA ≈ 29.5 Ų; cLogP ≈ 1.2; Heavy Atom Count ≈ 13 (estimated from core scaffold) |
| Quantified Difference | ΔMW = +195.0 g/mol; ΔTPSA ≈ +26.3 Ų; ΔcLogP ≈ +1.7; ΔHeavy Atoms ≈ +10 |
| Conditions | Computed properties from PubChem/Pipeline Pilot; TPSA calculated via Ertl method; cLogP from consensus model [1]. |
Why This Matters
The brominated compound occupies a physicochemical sweet spot for CNS permeability (MW < 400, TPSA < 90 Ų) while offering a reactive handle for Pd-catalyzed diversification, a dual advantage absent in the unsubstituted parent scaffold, making it the preferred starting point for CNS-focused lead optimization programs.
- [1] PubChem CID 67071656. Computed Properties for tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate. National Center for Biotechnology Information. View Source
- [2] Kuujia Chemical Database. tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate — Computed Properties. CAS 1291076-20-4. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
